2-甲基萘-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

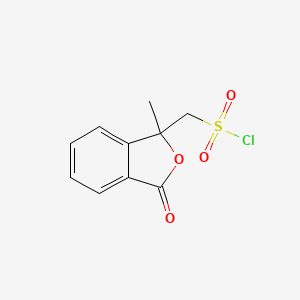

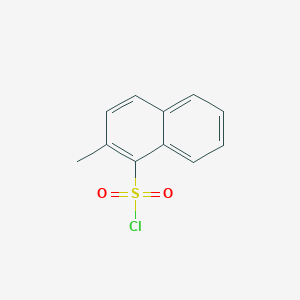

2-Methylnaphthalene-1-sulfonyl chloride is a chemical compound with the CAS Number: 53973-97-0 . It has a molecular weight of 240.71 and its IUPAC name is 2-methyl-1-naphthalenesulfonyl chloride . The compound is in powder form .

Molecular Structure Analysis

The molecular formula of 2-Methylnaphthalene-1-sulfonyl chloride is C11H9ClO2S . Its InChI code is 1S/C11H9ClO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3 .Chemical Reactions Analysis

Sulfonyl chlorides, such as 2-Methylnaphthalene-1-sulfonyl chloride, can participate in sulfonylation reactions . These reactions can be classified into four types: sulfonylation reactions using sodium sulfinates, sulfonylation reactions using sulfinic acid, sulfonylation reactions using sulfonyl chlorides, and sulfonylation reactions using sulfonyl hydrazides .Physical And Chemical Properties Analysis

2-Methylnaphthalene-1-sulfonyl chloride is a powder with a melting point of 83-85 degrees Celsius . It has a molecular weight of 240.71 and its storage temperature is 4 degrees Celsius .科学研究应用

氧化催化剂

2-甲基萘已被用作氧化反应中的底物。例如,在钯(II)-聚苯乙烯磺酸树脂存在下,在乙酸中用过氧化氢氧化2-甲基萘,在50°C下反应8小时,生成2-甲基-1,4-萘醌,产率为50%至60%。该过程展示了2-甲基萘衍生物在催化氧化反应中的潜力,催化剂是可回收和可重复使用的 (Yamaguchi, Inoue, & Enomoto, 1985).

材料科学

在材料科学中,合成了含有主链中二萘磺酰基单元的新型热稳定聚(醚酰胺)。这涉及2-羟基萘与二氯化硫的反应,然后氧化和碱水解生成磺酰二酸,然后与芳香族二胺缩聚。这些聚合物表现出良好的热稳定性和极性非质子溶剂中的溶解性,突出了它们在制造高性能材料中的应用 (Shockravi, Mehdipour-Ataei, & Naghdi, 2011).

分析化学

2-甲基萘衍生物也已在分析化学中找到应用。例如,研究了在氨基萘衍生物存在下X射线辐照氯化钠的内在和特定外在冷发光,证明了这些化合物在高灵敏度冷发光生物亲和力测定中的效用。这项研究为将2-甲基萘衍生物用作各种分析和诊断应用中的标记分子开辟了道路 (Kulmala et al., 1997).

环境科学

在环境科学的背景下,研究了需氧微生物对含硫杂环化合物的共代谢,包括衍生自甲基萘的化合物。这项研究突出了微生物过程在甲基萘衍生物的生物转化中用于环境修复目的的潜力 (Fedorak & Grbìc-Galìc, 1991).

安全和危害

The safety information for 2-Methylnaphthalene-1-sulfonyl chloride indicates that it is dangerous . It has hazard statements H302 and H314 , which correspond to “Harmful if swallowed” and “Causes severe skin burns and eye damage”, respectively. Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

作用机制

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

The mode of action of 2-Methylnaphthalene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on other molecules. This reaction can lead to the formation of various derivatives, depending on the nucleophile involved .

Result of Action

The molecular and cellular effects of 2-Methylnaphthalene-1-sulfonyl chloride are largely unknown. Given its reactivity, it could potentially modify proteins, nucleic acids, and other biomolecules, altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of nucleophiles can significantly influence the action, efficacy, and stability of 2-Methylnaphthalene-1-sulfonyl chloride. For instance, in aqueous environments, it may hydrolyze to form 2-methylnaphthalene-1-sulfonic acid .

属性

IUPAC Name |

2-methylnaphthalene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTQHSSAPOINBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]prop-2-enamide](/img/structure/B2894210.png)

![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2894214.png)

![4-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894218.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2894224.png)